methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-iodoaniline with methyl acrylate in the presence of a base such as sodium hydroxide.
Hydrogenation: The intermediate is then subjected to hydrogenation using a palladium catalyst to reduce the double bond, resulting in the formation of the desired amino acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Deiodinated products or reduced amines.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
CAS No. |
1391560-77-2 |
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Molecular Formula |
C10H13ClINO2 |
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
CHZRNEAGNQBUSL-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)I)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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